Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a methylsulfonyl group at position 2, a methyl ester at position 6, and a furan-2-yl moiety at position 6. The furan ring is further functionalized with a [(2-methylpropan-2-yl)oxycarbonylamino]methyl group.
Properties
Molecular Formula |
C19H21N3O7S2 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21N3O7S2/c1-19(2,3)29-18(24)21-8-10-6-7-11(28-10)13-14-12(30-15(13)16(23)27-4)9-20-17(22-14)31(5,25)26/h6-7,9H,8H2,1-5H3,(H,21,24) |
InChI Key |
WWMADHCCLUWUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(O1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thieno ring: This step often involves the use of sulfur-containing reagents and catalysts to form the thieno ring.
Construction of the pyrimidine ring: This can be done through condensation reactions involving appropriate amines and carbonyl compounds.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate exhibit significant anticancer properties. For instance, thieno[3,2-d]pyrimidine derivatives have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
Case Study : In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated potent activity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing furan and thieno groups have been associated with antibacterial and antifungal properties.
Research Findings : A study evaluated the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Candida albicans, revealing promising results that warrant further investigation into the mechanisms of action .
Structure-Based Drug Design
The unique molecular structure of this compound allows for modifications that can enhance its pharmacological properties. Structure-based drug design techniques can be utilized to optimize its binding affinity to target proteins.
Example : Computational docking studies have shown that modifications to the furan moiety can improve binding interactions with target enzymes, potentially leading to more effective therapeutic agents .
Prodrug Development
The compound may also serve as a prodrug, where it is metabolized into an active form within the body. This approach can enhance bioavailability and reduce side effects.
Case Study : Research indicates that prodrugs based on thieno[3,2-d]pyrimidine structures can improve solubility and stability in physiological conditions, making them suitable candidates for further development .
Mechanism of Action
The mechanism of action of Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous heterocyclic systems, focusing on core scaffolds, substituents, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffolds: Thieno[3,2-d]pyrimidine (target compound) vs. thiazolo[3,2-a]pyrimidine (11a, ), pyrimidin-4-one (1a, ), and tetrahydropyrimidine (). Thienopyrimidines are less common in the evidence but share electronic similarities with thiazolopyrimidines, favoring π-π stacking and hydrogen bonding .
Substituent Effects: The methylsulfonyl group in the target compound enhances electrophilicity and solubility compared to nitrile (11a) or thioxo (1a) groups . The furan-2-yl moiety is a recurring feature in analogs (e.g., 11a, ), but its functionalization with a tert-butoxycarbonylamino (Boc) group in the target compound may improve metabolic stability .
Synthetic Routes: Unlike the target compound, analogs like 1a and 11a are synthesized via condensation or cyclization reactions with aldehydes or anthranilic acid .
Biological Activity: Pyrimidin-4-one derivatives (1a) exhibit analgesic/anti-inflammatory activity, suggesting the target compound’s thienopyrimidine core could be optimized for similar applications .
Table 2: Physicochemical Data Comparison
Biological Activity
Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests diverse biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O₅S
- Molecular Weight : 366.39 g/mol
Structural Features
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of the furan moiety and the sulfonyl group enhances its potential interactions with biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a role in antibiotic development.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Research has shown that derivatives of methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : In vitro studies indicate that the compound may reduce pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases .
Efficacy Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
